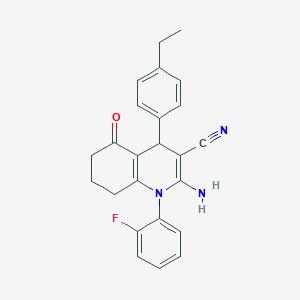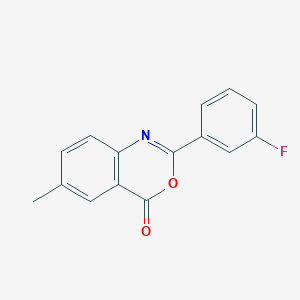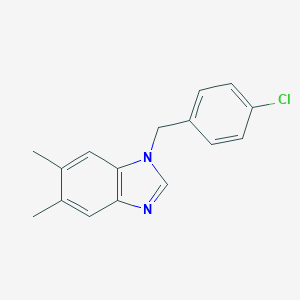![molecular formula C24H18N4O3S3 B393518 ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B393518.png)
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and thienyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring structure, which is then further functionalized to introduce the amino, cyano, and thienyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano groups can interact with nucleophilic sites on proteins, while the thienyl groups may enhance binding affinity through π-π interactions.
類似化合物との比較
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate is unique due to its combination of multiple functional groups and the presence of both pyran and thienyl rings
特性
分子式 |
C24H18N4O3S3 |
|---|---|
分子量 |
506.6g/mol |
IUPAC名 |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-thiophen-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C24H18N4O3S3/c1-2-30-24(29)21-17(31-22(27)15(12-26)20(21)19-6-4-10-33-19)13-34-23-14(11-25)7-8-16(28-23)18-5-3-9-32-18/h3-10,20H,2,13,27H2,1H3 |
InChIキー |
XTPLFUIDIMGIPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
正規SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393435.png)
![3-nitro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B393436.png)
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B393443.png)

![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B393446.png)

![N-{5-[(2-phenylethyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B393449.png)

![2-chlorobenzyl 5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B393451.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B393452.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B393454.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B393458.png)
